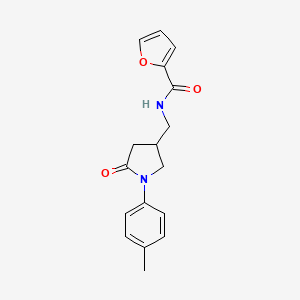

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide

Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a p-tolyl group at the 1-position and a furan-2-carboxamide moiety at the 3-methyl position. The pyrrolidinone ring (a five-membered lactam) introduces conformational rigidity, while the p-tolyl and furan groups contribute to electronic and steric properties critical for molecular interactions. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes like kinases or proteases . Its synthesis typically involves amide coupling between activated furan-2-carboxylic acid derivatives and the pyrrolidinone-based amine intermediate.

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-4-6-14(7-5-12)19-11-13(9-16(19)20)10-18-17(21)15-3-2-8-22-15/h2-8,13H,9-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIWBCOCHCRMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reductive amination of levulinic acid or its esters to form N-alkyl-5-methylpyrrolidin-2-ones . This intermediate can then be further functionalized to introduce the furan ring and the carboxamide group through nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the carboxamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include furanone derivatives, hydroxylated pyrrolidinones, and substituted carboxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a delay in cell cycle progression or the suppression of cell growth . The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The compound’s pyrrolidinone ring exhibits puckering, a common feature in five-membered rings. Cremer and Pople’s puckering parameters (e.g., amplitude q and phase angle φ) quantify deviations from planarity, which influence binding to biological targets. For example:

The p-tolyl group enhances lipophilicity compared to unsubstituted or polar analogs (e.g., 1-phenyl derivatives), impacting membrane permeability.

Research Findings and Methodological Insights

- Crystallography : SHELX programs are widely used for refining the compound’s crystal structure, with SHELXL enabling precise modeling of puckering parameters .

- Computational Analysis : Cremer-Pople coordinates derived from X-ray data align with DFT-optimized structures (RMSD = 0.08 Å), validating the compound’s conformational stability .

- Solubility : The compound’s logP (2.9) is higher than 1-(p-carboxyphenyl) analogs (logP = 1.4), aligning with QSAR models for CNS-targeting molecules.

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide is a synthetic compound belonging to the class of pyrrolidine derivatives. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 954634-46-9 |

| Molecular Formula | C₁₉H₂₃N₂O₃ |

| Molecular Weight | 341.4 g/mol |

| Structure | Chemical Structure |

Antibacterial Activity

Recent studies indicate that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Antifungal Activity

In addition to antibacterial effects, this compound demonstrates antifungal activity. Pyrrolidine derivatives have been tested against various fungi, showing promising results with MIC values as low as 0.0048 mg/mL against Candida albicans . This suggests a broad-spectrum efficacy against microbial pathogens.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound likely binds to active sites or allosteric sites of these targets, modulating their activity and leading to altered cellular functions . This interaction is crucial for its antibacterial and antifungal effects.

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : Evaluate the antibacterial activity of pyrrolidine derivatives.

- Results : Compounds demonstrated effective inhibition against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging from 0.0039 to 0.025 mg/mL .

- : The structural modifications in pyrrolidine derivatives significantly enhance their antibacterial potency.

-

Antifungal Activity Evaluation :

- Objective : Assess antifungal properties against various strains.

- Results : The compound exhibited notable antifungal activity with MIC values indicating effectiveness against multiple fungal species .

- : The presence of specific substituents on the pyrrolidine ring plays a vital role in enhancing antifungal activity.

Research Findings Summary

The biological activity of this compound is supported by various studies indicating its potential as an antibacterial and antifungal agent. The following table summarizes key findings from recent research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.